4,6-Dibromo-1,2-dihydroisoquinolin-1-one
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Overview
Description
4,6-Dibromo-1,2-dihydroisoquinolin-1-one is a heterocyclic compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol . This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions on the isoquinolinone ring, which imparts unique chemical properties and reactivity. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of 4,6-Dibromo-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Chemical Reactions Analysis
4,6-Dibromo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The compound can be reduced to 1,2-dihydroisoquinolin-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding isoquinolinone derivatives.
Scientific Research Applications
4,6-Dibromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its structural similarity to bioactive molecules.
Biological Studies: Researchers use it to study the interactions of brominated heterocycles with biological targets, which can lead to the discovery of new drugs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-1,2-dihydroisoquinolin-1-one is not fully understood, but it is believed to interact with various molecular targets through its bromine atoms and the isoquinolinone core. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound may also participate in redox reactions and form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
4,6-Dibromo-1,2-dihydroisoquinolin-1-one can be compared with other brominated isoquinolinone derivatives such as:
4-Bromo-1,2-dihydroisoquinolin-1-one: This compound has a single bromine atom and exhibits different reactivity and biological activity compared to the dibromo derivative.
6-Bromo-1,2-dihydroisoquinolin-1-one: Similar to the 4-bromo derivative, this compound has distinct properties and applications.
4,6-Dichloro-1,2-dihydroisoquinolin-1-one:
The uniqueness of this compound lies in its dual bromination, which provides a versatile platform for further chemical modifications and enhances its potential in various research applications .
Properties
IUPAC Name |
4,6-dibromo-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAFSAFEHZLMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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